molecular formula C13H9NO2S B346136 1-(2-thienylmethyl)-1H-indole-2,3-dione CAS No. 503855-48-9

1-(2-thienylmethyl)-1H-indole-2,3-dione

Cat. No.: B346136
CAS No.: 503855-48-9
M. Wt: 243.28g/mol
InChI Key: QPHPMPRHESVMJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Thienylmethyl)-1H-indole-2,3-dione is a heterocyclic compound that features both indole and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-thienylmethyl)-1H-indole-2,3-dione typically involves the reaction of indole-2,3-dione with 2-thienylmethylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and under reflux conditions to ensure complete reaction. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-(2-Thienylmethyl)-1H-indole-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(2-Thienylmethyl)-1H-indole-2,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-thienylmethyl)-1H-indole-2,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The pathways involved can include signal transduction cascades, leading to altered cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Thienylmethyl)-1H-indole-2,3-dione is unique due to its combination of indole and thiophene rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing novel materials and exploring new biological activities .

Properties

IUPAC Name

1-(thiophen-2-ylmethyl)indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO2S/c15-12-10-5-1-2-6-11(10)14(13(12)16)8-9-4-3-7-17-9/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPHPMPRHESVMJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=O)N2CC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199574
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.